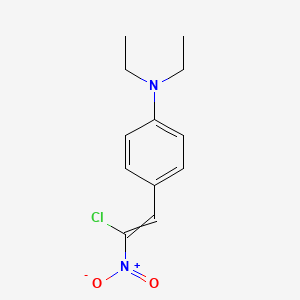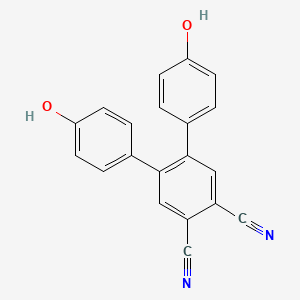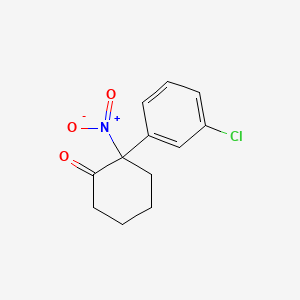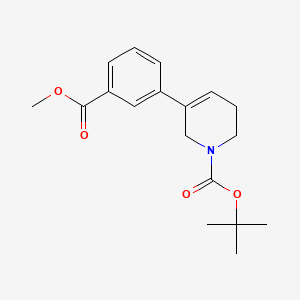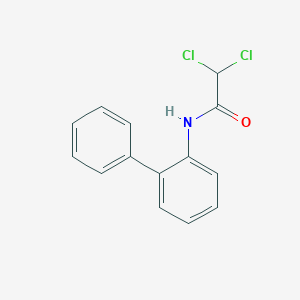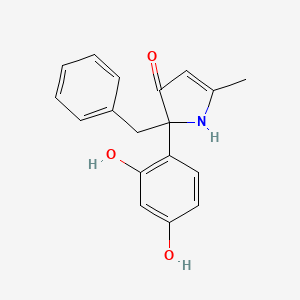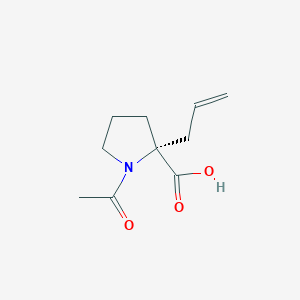
(R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound belonging to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, a prop-2-en-1-yl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation is commonly performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Prop-2-en-1-yl Group: This step involves the alkylation of the pyrrolidine ring using an appropriate alkylating agent, such as allyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-en-1-yl groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidines.
Applications De Recherche Scientifique
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(2R)-1-Benzoyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid: A structurally similar compound with a benzoyl group instead of an acetyl group.
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxamide: A related compound with an amide group instead of a carboxylic acid group.
Uniqueness
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both acetyl and prop-2-en-1-yl groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2R)-1-acetyl-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-3-5-10(9(13)14)6-4-7-11(10)8(2)12/h3H,1,4-7H2,2H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
SKOLVAJCUNDBLM-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N1CCC[C@@]1(CC=C)C(=O)O |
SMILES canonique |
CC(=O)N1CCCC1(CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


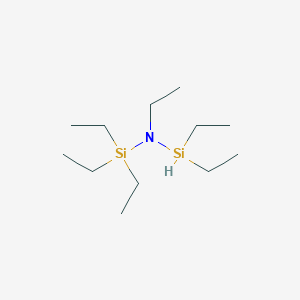
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
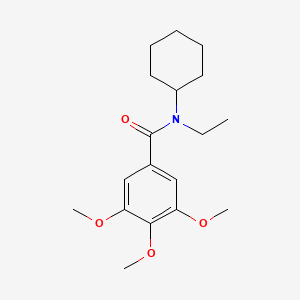
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)

